molecular formula C9H11NO3 B1588752 Methyl (4-aminophenoxy)acetate CAS No. 59954-04-0

Methyl (4-aminophenoxy)acetate

Cat. No.: B1588752
CAS No.: 59954-04-0
M. Wt: 181.19 g/mol
InChI Key: YDWPOGYTJVQQIL-UHFFFAOYSA-N
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Description

Methyl (4-aminophenoxy)acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenol and is characterized by the presence of an amino group at the para position and a methoxycarbonyl group attached to the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (4-aminophenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 4-aminophenol attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of solvents like dimethylformamide or dimethyl sulfoxide, and catalysts to enhance the reaction rate. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl (4-aminophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophiles like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Methyl (4-hydroxyphenoxy)acetate.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Methyl (4-aminophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of methyl (4-aminophenoxy)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active phenol derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

  • Methyl (4-hydroxyphenoxy)acetate
  • Methyl (4-nitrophenoxy)acetate
  • Methyl (4-chlorophenoxy)acetate

Comparison: Methyl (4-aminophenoxy)acetate is unique due to the presence of the amino group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, the amino group can participate in hydrogen bonding and nucleophilic substitution reactions, which are not possible with the nitro or chloro derivatives.

Properties

IUPAC Name

methyl 2-(4-aminophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWPOGYTJVQQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423642
Record name methyl (4-aminophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59954-04-0
Record name methyl (4-aminophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl(4-aminophenoxy)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Example 6 was repeated, except that 30.8 g of methyl 4-nitro-phenoxyacetate (prepared as described in Preparation 36), 5.0 g of 10% w/w palladium-on-charcoal and 500 ml of methanol were used, to give 25.8 g of the title compound having Rf=0.79 (on silica gel thin layer chromatography using ethyl acetate as the developing solvent).
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 30.8 g of methyl 4-nitrophenoxyacetate [prepared as described in step (a) above] in 500 ml of methanol was shaken in an atmosphere of hydrogen and in the presence of 5.0 g of 10 w/w palladium-on-charcoal for 6 hours. At the end of this time, the reaction mixture was filtered and the filtrate was concentrated by evaporation under reduced pressure, to give 25.8 g of the title compound having an Rf value=0.79 (on thin layer chromatography on silica gel; developing solvent: ethyl acetate).
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
10
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
500 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of (4-Aminophenoxy)acetic acid HCl 14 (250 g, 1.228 mol), in methanol (5 L) was passed dry HCl gas at 10° C. for 1 hour and refluxed for 10 hours. Methanol (3.5 liters) was distilled off, ice water (1 liter) was added and the pH was adjusted to 7.5 with K2CO3. Crude 15 was filtered, dried and recrystallised from a mixture of chloroform:hexane (1:5) to give pure 15 (130 g, 58.5%) as a light brown powder. The melting point was found to be 65-66.8° C.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 L
Type
reactant
Reaction Step Three
Name
Yield
58.5%

Synthesis routes and methods IV

Procedure details

A solution of 30.8 g of methyl 4-nitrophenoxyacetate [prepared as described in step (a) above] in 500 ml of methanol was shaken in an atmosphere of hydrogen and in the presence of 5.0 g of 10% w/w palladium-on-charcoal for 6 hours. At the end of this time, the reaction mixture was filtered and the filtrate was concentrated by evaporation under reduced pressure, to give 25.8 g of the title compound having an Rf value=0.79 (on thin layer chromatography on silica gel; developing solvent: ethyl acetate).
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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